

HSP90-IN-27: A Technical Guide to Target Binding and Selectivity

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Compound of Interest

Compound Name: HSP90-IN-27

Cat. No.: B5795137

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Introduction

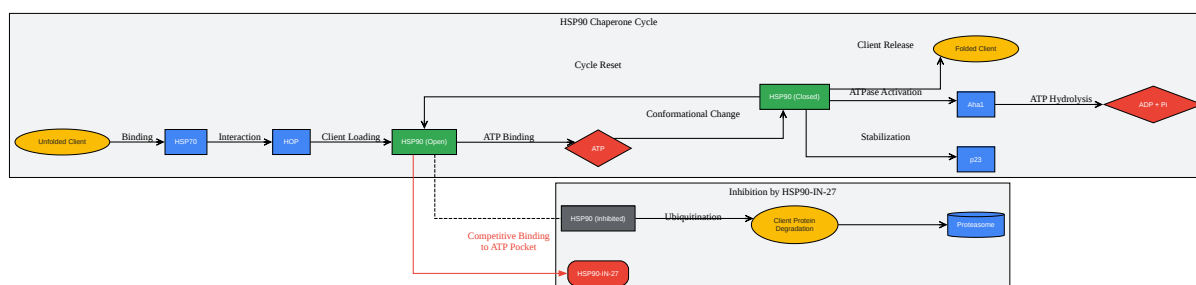
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins, many of which are integral to signal transduction pathways that drive cell growth, proliferation, and survival.^{[1][2][3]} In cancer cells, HSP90 is often overexpressed and essential for the stability of numerous oncoproteins, making it a compelling target for cancer therapy.^{[4][5]} HSP90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth. This document provides a detailed technical overview of **HSP90-IN-27**, a novel inhibitor targeting the N-terminal ATP-binding pocket of HSP90.

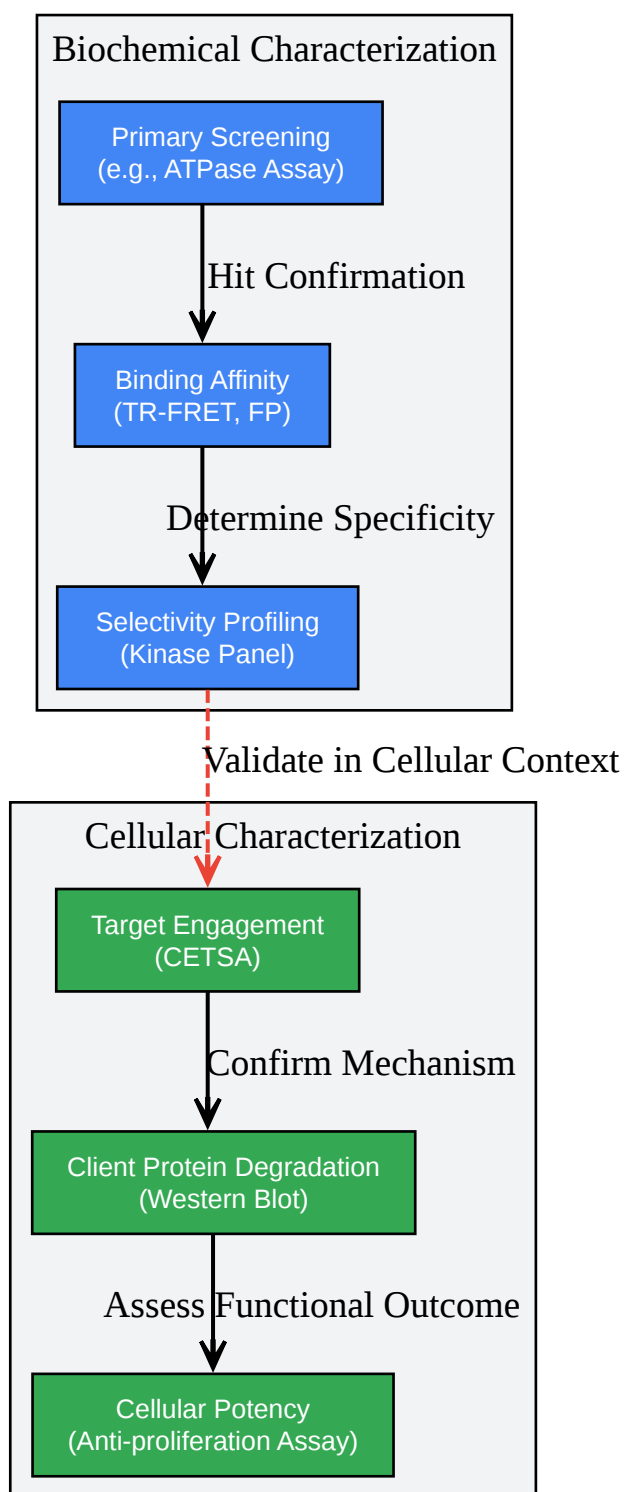
Target Binding and Mechanism of Action

HSP90-IN-27 is a potent, ATP-competitive inhibitor that binds to the N-terminal domain of HSP90. This binding event prevents the hydrolysis of ATP, a crucial step in the HSP90 chaperone cycle. The inhibition of the ATPase activity locks HSP90 in a conformation that is unable to process and stabilize its client proteins. This leads to the ubiquitination and subsequent degradation of oncogenic clients by the proteasome, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway

The HSP90 chaperone cycle is a dynamic process involving multiple co-chaperones and client proteins. **HSP90-IN-27** disrupts this cycle, leading to the degradation of key signaling molecules.





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